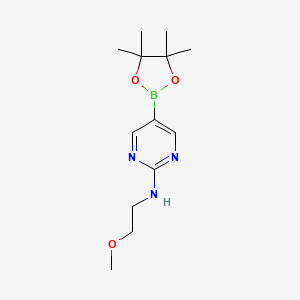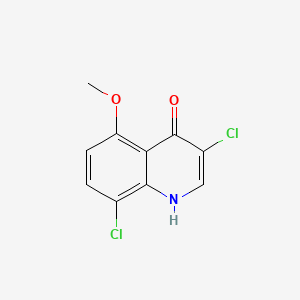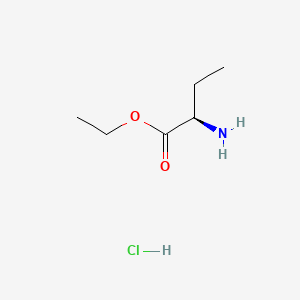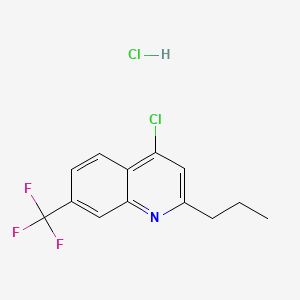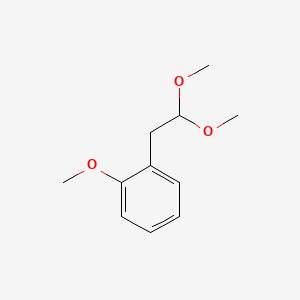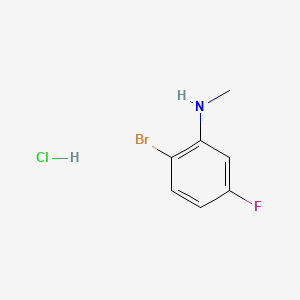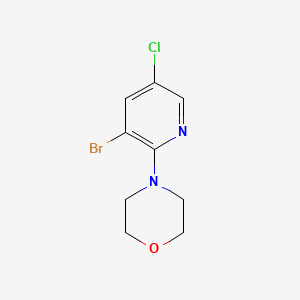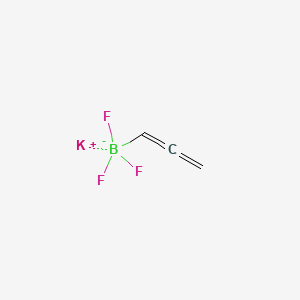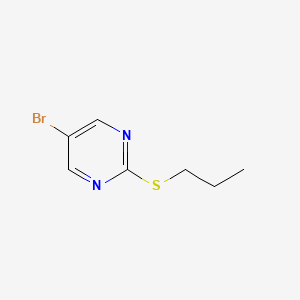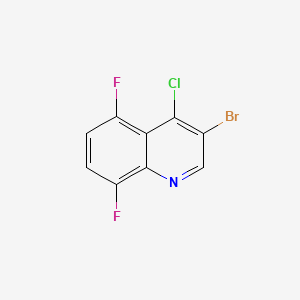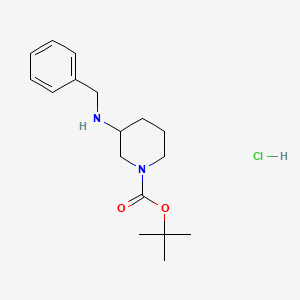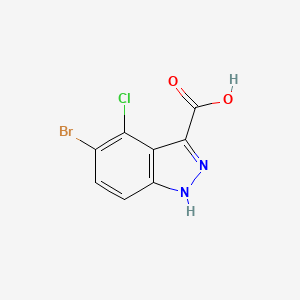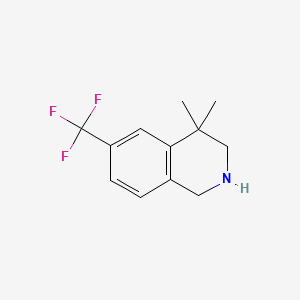
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others.科学的研究の応用
Synthesis and Pharmacological Properties
- A study on the synthesis and biological evaluation of N-(trialkoxysilylalkyl)tetrahydro(iso,silaiso)quinoline derivatives reported the in vivo psychotropic properties and in vitro cytotoxic effects of these compounds. This research illustrates the potential of silicon-containing tetrahydroisoquinolines in the development of new drugs with psychotropic activities (Zablotskaya et al., 2006).
Anticoagulant Activity
- Research into 1-aryl derivatives of tetrahydroisoquinolines revealed that hydrochlorides of these synthesized compounds exhibited anticoagulant activity, indicating their potential use in medical applications where blood coagulation needs to be controlled (Glushkov et al., 2006).
Anticancer and Antibacterial Properties
- The synthesis and evaluation of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides demonstrated marked enhancement in inhibitory activity against tumor cell lines and test bacterial/fungal strains compared to their precursors. This underscores the role of silicon modifications in enhancing the therapeutic potential of tetrahydroisoquinoline derivatives (Zablotskaya et al., 2013).
Synthesis Methodologies
- Studies on the synthesis of tetrahydroquinolines through Lewis Acid-promoted Friedel-Crafts Cyclizations have provided valuable insights into the production of gem-dimethyl substituted tetrahydroquinolines, which are of interest for their biological activities and potential therapeutic applications (Bunce et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
将来の方向性
This could involve potential applications of the compound, areas of research that could be pursued related to the compound, and so on.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to refer to scientific literature and databases. If you have access to them, databases like SciFinder, Reaxys, and PubChem can be very useful. If you’re affiliated with a university, you might also have access to online libraries and journal subscriptions. If you’re not, there are still resources available to you. Google Scholar can be a good place to start. Many researchers upload PDFs of their work to their personal or university-hosted websites. Additionally, websites like ResearchGate and Academia.edu allow researchers to share their papers. Finally, some journals are open access, meaning that all of their content is free to read. PLOS ONE and the Journal of the American Chemical Society are two examples of open-access journals. You can also look for a preprint of the paper on arXiv.org or bioRxiv.org. A preprint is a version of a scientific paper that precedes formal peer review and publication in a peer-reviewed scientific journal. The preprint might be available even if the paper is not. Please note that while preprints undergo a basic screening process, they are not peer-reviewed. I hope this information is helpful! Let me know if you have any other questions.
特性
IUPAC Name |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDVBPMLBDPWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744848 |
Source


|
| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203684-72-3 |
Source


|
| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

